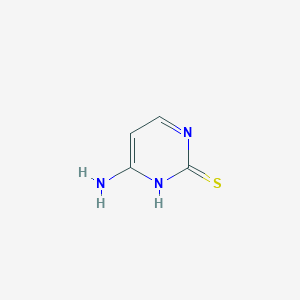

2-Thiocytosine

概要

説明

Amiprilose hydrochloride is a synthetic carbohydrate derivative known for its immunomodulatory and anti-inflammatory properties. It has been studied for its potential therapeutic applications in conditions such as inflammatory arthritis and psoriasis. The compound is characterized by its ability to inhibit the proliferation of hyperproliferative cell types, including psoriatic skin cells .

準備方法

Synthetic Routes and Reaction Conditions: Amiprilose hydrochloride is synthesized through a multi-step process involving the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The key steps include:

- Protection of the hydroxyl groups of glucose to form a protected intermediate.

- Glycosylation with a dimethylamino propyl group.

- Deprotection to yield the final product, amiprilose hydrochloride .

Industrial Production Methods: Industrial production of amiprilose hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

化学反応の分析

反応の種類: アミプリロース塩酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾するために実行できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはアルデヒドを生成する可能性がありますが、置換反応はさまざまな官能基を導入することができます .

科学的研究の応用

Nucleobase Analogue

2-Thiocytosine is structurally similar to canonical nucleobases, differing primarily by the substitution of oxygen with sulfur. This similarity allows it to function as a nucleobase analogue in various biochemical studies. It is naturally found in bacterial tRNA, indicating its biological relevance .

Genetic Code Investigation

As a thiobase, this compound plays a significant role in studying the genetic code and its mechanisms. It is utilized to probe interactions within nucleic acids, aiding in understanding DNA/RNA-protein interactions and the dynamics of genetic expression .

Antiviral and Chemo-therapeutic Uses

Thiobases, including this compound, have been investigated for their potential in antiviral therapies. Their ability to mimic natural nucleobases allows them to interfere with viral replication processes . Additionally, these compounds are being explored for their efficacy in chemotherapy due to their ability to disrupt cancer cell proliferation .

Photolabeling and Photoaffinity Probing

The photochemical behavior of this compound is exploited for applications such as photolabeling and photoaffinity probing of nucleic acid structures. These techniques are crucial for mapping interactions within complex biological systems and understanding molecular dynamics .

Solvatochromic Effects

Recent studies have shown that this compound exhibits solvatochromic effects, where its absorption spectrum shifts significantly depending on the solvent's polarity. This property can be utilized to study solvent interactions with biomolecules, providing insights into molecular behavior in different environments .

Adsorption Studies

Research has indicated that this compound can influence the adsorption characteristics of surfactants at interfaces. For instance, studies on mixed adsorption layers involving this compound and sodium dodecyl sulfate (SDS) have demonstrated its role in forming stable adsorption equilibria, which is critical for applications in electrochemistry and nanotechnology .

Nanostructured Electrodes

The interaction of this compound with ionic surfactants has been studied using nanostructured electrodes, revealing its potential in enhancing electrochemical reactions such as the reduction of Bi(III) ions. This application highlights its significance in developing advanced materials for sensors and catalysts .

Case Studies and Experimental Findings

作用機序

アミプリロース塩酸塩の作用機序には、炎症と細胞増殖を調節する細胞経路との相互作用が含まれます。この化合物は、炎症の主要なメディエーターであるサイトカインとエイコサノイドの活性を調節します。 また、ケラチノサイトと線維芽細胞の分化と形態に影響を与えるため、細胞外作用機序が示唆されています .

類似化合物:

アミプリロース: 塩酸塩基を伴わない塩基化合物。

セラフェクチン: 同様の免疫調節作用を持つ別の合成炭水化物。

ジメチルアミノプロピル誘導体: 同様の構造的特徴と生物学的活性を持つ化合物.

独自性: アミプリロース塩酸塩は、抗炎症作用と抗増殖作用の特定の組み合わせが特徴です。 サイトカイン活性を調節し、細胞分化に影響を与える能力は、他の類似化合物とは一線を画しています .

類似化合物との比較

Amiprilose: The base compound without the hydrochloride group.

Therafectin: Another synthetic carbohydrate with similar immunomodulatory properties.

Dimethylamino propyl derivatives: Compounds with similar structural features and biological activities.

Uniqueness: Amiprilose hydrochloride is unique due to its specific combination of anti-inflammatory and antiproliferative effects. Its ability to modulate cytokine activity and affect cell differentiation sets it apart from other similar compounds .

生物活性

2-Thiocytosine (2-TC) is a sulfur-substituted derivative of cytosine that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of 2-TC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of a sulfur atom for the oxygen atom in the carbonyl group of cytosine. This modification alters its tautomeric forms and hydrogen bonding properties, which can significantly impact its biological interactions.

Tautomeric Forms

2-TC exists in several tautomeric forms, with the amino-thiol form being predominant in various environments. The stability of these tautomers influences its biochemical behavior and interactions with nucleic acids .

Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the potential of 2-TC as an anticancer agent . It exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- Mitosis Inhibition : Research indicates that 2-TC can inhibit mitosis in human lymphocytes, suggesting its potential as an antileukemic agent .

- Comparison with Cisplatin : Some derivatives of 2-TC have shown cytotoxic activities that surpass those of cisplatin, a commonly used chemotherapeutic drug. This includes efficacy against cisplatin-resistant cell lines .

- Trimethylplatinum Complexes : The synthesis and evaluation of trimethylplatinum(IV) complexes with 2-TC have shown promising cytotoxic properties, enhancing its profile as a potential chemotherapeutic agent .

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, 2-TC has demonstrated antiviral and antimicrobial properties:

- Antiviral Activity : 2-TC exhibits moderate inhibitory effects against Epstein-Barr virus (EBV) and substantial inhibitory activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) . This suggests potential applications in antiviral therapies.

- Antimicrobial Effects : The compound has been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Its sulfur content may play a crucial role in targeting sulfur metabolic pathways essential for bacterial virulence .

The biological activity of 2-TC is attributed to several mechanisms:

- DNA Interaction : The incorporation of 2-TC into DNA can lead to structural changes and mutations due to altered base pairing. This property is particularly relevant for designing DNA-binding drugs with high antitumor efficacy .

- Photophysical Properties : The unique photophysical properties of 2-TC allow for efficient intersystem crossing into reactive triplet states, enhancing its potential as a phototherapeutic agent. This mechanism underlies its application in photo-chemotherapy for skin cancer .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | 15 | |

| Fluorinated this compound | A549 (Lung) | 10 | |

| Trimethylplatinum(IV)-2-TC | HeLa (Cervical) | 5 |

Table 2: Antiviral Activity of this compound

特性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。